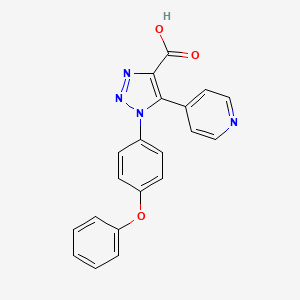
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
説明
The compound “1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. It also contains a phenoxyphenyl group and a pyridinyl group, which are aromatic rings.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the phenoxyphenyl and pyridinyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring, the phenoxyphenyl group, and the pyridinyl group are all aromatic and planar, which could lead to interesting stacking interactions. The carboxylic acid group could form hydrogen bonds with other molecules.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The carboxylic acid group is typically quite reactive and could undergo reactions such as esterification or amide formation. The aromatic rings might undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, given the presence of multiple aromatic rings. The carboxylic acid group could make it somewhat polar and capable of forming hydrogen bonds, which could influence its solubility properties.科学的研究の応用
Antimicrobial Activity
A study by Komsani et al. (2015) reports the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carbonitriles and alkyl N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carboxylic acid esters, closely related to the compound . These derivatives showed moderate antimicrobial activity, highlighting the potential of triazole derivatives in this field (Komsani, Avula, Koppireddi, Koochana, Usn, & Yadla, 2015).
Corrosion Inhibition
Ansari et al. (2014) synthesized Schiff’s bases of pyridyl substituted triazoles, similar to the compound . These were investigated as corrosion inhibitors for mild steel in acidic solutions. The study found that these compounds effectively inhibit corrosion, suggesting potential industrial applications for similar triazole derivatives (Ansari, Quraishi, & Singh, 2014).
Structural and Packing Analysis
Tawfiq et al. (2014) conducted a study on derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine, structurally related to the compound . The research focused on identifying trends in intermolecular contact patterns and packing arrangements, providing insights into the crystallization behavior of such compounds. This research could be relevant for understanding the solid-state properties of similar triazole derivatives (Tawfiq, Miller, Al-jeboori, Fennell, Coles, Tizzard, Wilson, & Potgieter, 2014).
Fungicidal Activity
Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moieties, demonstrating moderate to high fungicidal activities against several phytopathogens. This suggests potential agricultural applications for similar triazole compounds (Bai, Liu, Chenzhang, Xiao, Fu, & Qin, 2020).
Synthesis and Modification
Pokhodylo (2018) presented methods for constructing 1H-1,2,3-triazole-4-carboxylic acid derivatives with a hydrogenated pyridine fragment, relevant to the synthesis and modification of compounds like 1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. This research provides valuable insights into synthetic approaches for similar compounds (Pokhodylo, 2018).
Safety And Hazards
Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
将来の方向性
The future research directions for this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate. Alternatively, if it has interesting physical or chemical properties, it could be studied for potential applications in materials science or other fields.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
特性
IUPAC Name |
1-(4-phenoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(26)18-19(14-10-12-21-13-11-14)24(23-22-18)15-6-8-17(9-7-15)27-16-4-2-1-3-5-16/h1-13H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGMSJJSITZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C(=O)O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




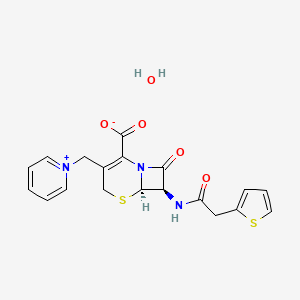
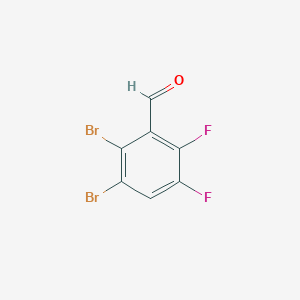
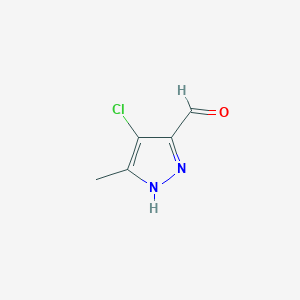
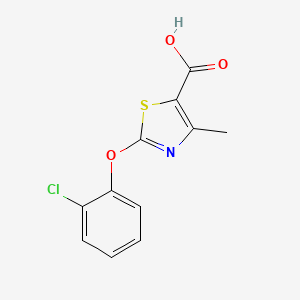
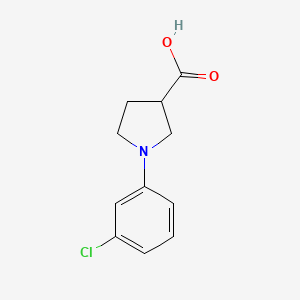
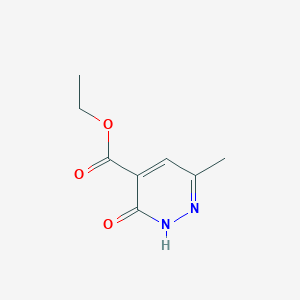
![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)
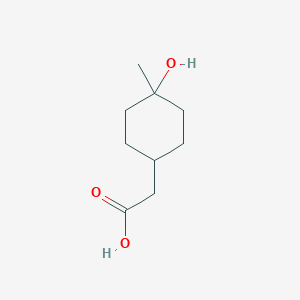
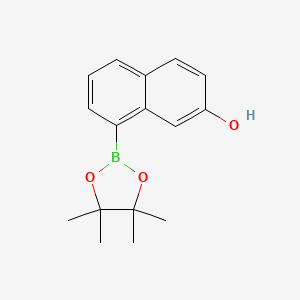
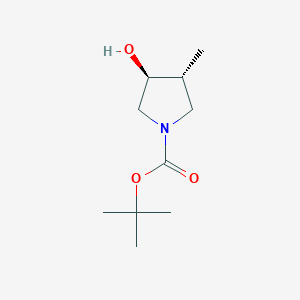
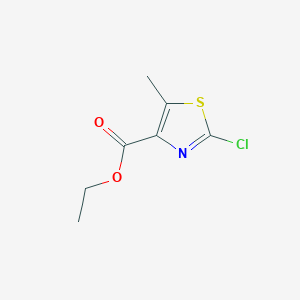
![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)
![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)